Zoniporide dihydrochloride
Overview
Description
Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound is known for its cardioprotective effects, particularly in reducing myocardial injuries and ischemic insults . It has also shown potential antitumor activity .
Mechanism of Action
Target of Action
Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) . NHE1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium (Na+) and hydrogen (H+) ions across cellular membranes .
Mode of Action
This compound interacts with NHE1 and inhibits its function. It selectively inhibits NHE1-dependent sodium uptake in vitro, with an IC50 value of 14 nM . This means that it can effectively block the activity of NHE1 at very low concentrations.
Biochemical Pathways
The inhibition of NHE1 by this compound affects the sodium-hydrogen exchange process, which is critical for maintaining the pH balance within cells . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH.
Pharmacokinetics
This compound is primarily cleared from the body via metabolism . The major metabolite is 2-Oxozoniporide (M1), which is catalyzed by the enzyme aldehyde oxidase . Other metabolites, M2 and M3, are formed through the hydrolysis of the guanidine moiety
Result of Action
The inhibition of NHE1 by this compound has several effects at the molecular and cellular levels. It provides cardioprotection from myocardial ischemic injury . Additionally, it has been found to inhibit the activity of MMP2/9 and invasion in breast cancer cells .
Biochemical Analysis
Biochemical Properties
Zoniporide dihydrochloride interacts primarily with the sodium-hydrogen exchanger isoform 1 (NHE1), displaying selectivity over other NHE isoforms . It inhibits NHE1 dependent 22Na+ uptake in vitro . The interaction between this compound and NHE1 plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the swelling of human platelets and attenuates cardiac contractile dysfunction in rats . It also has been reported to have antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of NHE1 . This inhibition results in a decrease in sodium-hydrogen exchange, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is metabolized by aldehyde oxidase (AO), and this metabolism is a significant factor in its clearance . The metabolic pathways that this compound is involved in include the oxidation of some aldehydes to the corresponding carboxylic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its function as an NHE1 inhibitor
Subcellular Localization
Given its role as an NHE1 inhibitor, it is likely to be found wherever NHE1 is present in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide dihydrochloride involves several key steps:
Formation of Beta-Ketoester: Malonic acid monoethyl ester is converted into beta-ketoester by forming the corresponding trimethylsilyl ester with trimethylsilyl chloride and pyridine in ether, followed by deprotonation with n-butyllithium and acylation with cyclopropanecarbonyl chloride in dimethoxyethane.
Enamine Formation: The beta-ketoester is treated with refluxing N,N-dimethylformamide dimethyl acetal to afford enamine.
Diazotation and Reduction: Quinoline-5-amine undergoes diazotation with sodium nitrite in water/hydrochloric acid, followed by reduction with tin(II) chloride dihydrate in hydrochloric acid to form the corresponding dihydrochloride salt.
Condensation: The enamine is condensed with hydrazine in the presence of triethylamine in refluxing ethanol to yield pyrazole ester.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up processes to ensure high yield and purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Zoniporide dihydrochloride has a wide range of scientific research applications:
Cardioprotection: It is used to study its cardioprotective effects against myocardial injuries and ischemic insults.
Cancer Research: The compound has shown potential antitumor activity and is used in studies related to cancer treatment.
Cell Signaling: this compound is employed in research on sodium-hydrogen exchanger-mediated cell signaling pathways.
Neurotoxicity Studies: It is used to investigate its effects on peripheral sensory axonopathy and other neurotoxic effects.
Comparison with Similar Compounds
Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.
Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.
Uniqueness: this compound is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .
Properties
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNPJAGKWHEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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